molecular formula C12H26N4O3 B12671534 N~6~-L-Lysyl-L-Lysine CAS No. 94613-75-9

N~6~-L-Lysyl-L-Lysine

Cat. No.: B12671534
CAS No.: 94613-75-9
M. Wt: 274.36 g/mol
InChI Key: ISWYJQKGNGBKJG-UWVGGRQHSA-N
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Description

N6-L-Lysyl-L-lysine: is a dipeptide composed of two lysine molecules linked by a peptide bond It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-L-Lysyl-L-lysine typically involves the coupling of two lysine molecules. One common method is the use of solid-phase peptide synthesis (SPPS), where the lysine residues are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of N6-L-Lysyl-L-lysine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often employ automated peptide synthesizers to streamline production and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: N6-L-Lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups in the lysine residues can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The peptide bond can be reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield N6-acetyl-L-lysine, while reduction of the peptide bond can produce L-lysine .

Scientific Research Applications

N6-L-Lysyl-L-lysine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins. It can also serve as a model compound for studying peptide bond formation and cleavage.

    Biology: N6-L-Lysyl-L-lysine is used in studies of protein-protein interactions, enzyme kinetics, and cellular signaling pathways. It can also be used to investigate the role of lysine residues in protein function and stability.

    Medicine: The compound has potential therapeutic applications, such as in the development of peptide-based drugs and as a component of drug delivery systems.

    Industry: N6-L-Lysyl-L-lysine is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and food additives

Mechanism of Action

The mechanism of action of N6-L-Lysyl-L-lysine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis and modification. For example, it can be incorporated into growing polypeptide chains by ribosomes during translation. Additionally, N6-L-Lysyl-L-lysine can undergo post-translational modifications, such as acetylation or methylation, which can affect protein function and stability .

Comparison with Similar Compounds

    N6-acetyl-L-lysine: A derivative of lysine with an acetyl group attached to the amino group. It is involved in protein acetylation and plays a role in gene regulation.

    N6-methyl-L-lysine: A lysine derivative with a methyl group attached to the amino group. It is a common post-translational modification in histones and is involved in chromatin remodeling.

    N6-benzoyl-L-lysine: A lysine derivative with a benzoyl group attached to the amino group. .

Uniqueness: N6-L-Lysyl-L-lysine is unique due to its structure as a dipeptide composed of two lysine molecules. This structure allows it to serve as a versatile building block for the synthesis of more complex peptides and proteins. Additionally, its ability to undergo various chemical reactions and post-translational modifications makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

94613-75-9

Molecular Formula

C12H26N4O3

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid

InChI

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1

InChI Key

ISWYJQKGNGBKJG-UWVGGRQHSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N

Canonical SMILES

C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N

Origin of Product

United States

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